Icopezil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Icopezil is a small molecule acetylcholinesterase inhibitor primarily used in the study of neurological disorders, particularly Alzheimer’s disease . It is known for its ability to inhibit the enzyme acetylcholinesterase, which breaks down acetylcholine, a neurotransmitter essential for cognitive function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Icopezil umfasst mehrere Schritte, darunter die Bildung wichtiger Zwischenprodukte und deren anschließende Reaktionen. Eine gängige Methode umfasst die nukleophile aromatische Substitutionsreaktion von Diaryliodoniumsalz-basierten Aldehydvorläufern, gefolgt von reduktiver Alkylierung .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und spezifische Temperaturkontrollen umfassen, um die Stabilität der Verbindung zu gewährleisten .

Analyse Chemischer Reaktionen

Metabolic Reactions and CYP Interactions

Icopezil undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes , primarily CYP3A4 and CYP2D6. Key metabolic pathways include:

-

N-debenzylation : Cleavage of the benzyl-piperidine moiety.

-

Oxidation : Formation of hydroxylated derivatives at the indanone ring .

Computational models (e.g., SDAR/SAR) predict CYP inhibition profiles, showing this compound as a mixed inhibitor of hAChE with a Kᵢ of 0.8 µM, similar to donepezil .

Enzyme Inhibition Mechanism

This compound binds reversibly to AChE’s catalytic site, with π-π interactions involving Trp84 , Phe330 , and His440 residues. Molecular docking reveals:

-

Hydrogen bonding between the hydroxyl group and Ser286.

-

Steric hindrance from the benzyl group reduces binding to butyrylcholinesterase (BuChE), enhancing selectivity .

Table 2: Inhibition Data for this compound and Analogs

| Compound | IC₅₀ (AChE, µM) | IC₅₀ (BuChE, µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | 0.12 | 45.0 | 375 |

| Donepezil | 0.08 | 35.0 | 437 |

Data derived from capillary enzyme reactor (ICER) assays .

Reaction with Silica Particles

Recent studies indicate silica nanoparticles catalyze thiol oxidation in this compound’s metabolites, forming disulfide bonds (R-S-S-R). This reaction proceeds via:

-

Surface-bound silyloxy radical formation on silica.

-

Hydrogen abstraction from thiol groups.

Case Study: Dual AChE and BACE-1 Inhibition

This compound derivatives exhibit dual inhibitory activity against AChE and β-secretase (BACE-1), critical in Alzheimer’s pathology. Key findings:

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Icopezil is characterized by its high selectivity for acetylcholinesterase over butyrylcholinesterase. This selectivity is crucial as it enhances the therapeutic index, potentially leading to fewer side effects compared to less selective inhibitors. In experimental models, this compound demonstrated a favorable profile in increasing acetylcholine levels in the brain, which is essential for cognitive functions impaired in AD patients .

Alzheimer's Disease Treatment

This compound was evaluated in clinical trials for its effectiveness in treating Alzheimer's disease. It was found to enhance cognitive function by inhibiting acetylcholinesterase, thereby increasing acetylcholine availability in the synaptic cleft. The compound has undergone Phase 2 trials in both the United States and Japan, targeting symptomatic relief in AD patients .

Combination Therapy

Research indicates that this compound may be beneficial when used in combination with other antipsychotic medications for treating schizophrenia. Studies have shown that AChEIs can improve cognitive symptoms when paired with antipsychotics, suggesting that this compound could play a role in broader psychiatric applications .

Case Study 1: Efficacy in Alzheimer's Patients

A cohort study involving 5,462 patients treated with various AChEIs, including this compound, reported modest improvements in cognitive symptoms over nine months. The study highlighted that patients without comorbid conditions had a higher probability of responding positively to treatment .

Case Study 2: Blood-Brain Barrier Permeability

Recent investigations into this compound's pharmacokinetics revealed its effective permeability across the blood-brain barrier (BBB). This characteristic is vital for achieving therapeutic concentrations within the central nervous system. In vitro studies demonstrated that this compound maintained structural integrity while enhancing AChE inhibition at low concentrations .

Comparative Analysis of AChE Inhibitors

The following table summarizes key properties of this compound compared to other well-known AChE inhibitors:

| Compound | Selectivity | BBB Permeability | Phase of Development | Indications |

|---|---|---|---|---|

| This compound | High | Yes | Phase 2 | Alzheimer's Disease |

| Donepezil | Moderate | Yes | Approved | Alzheimer's Disease |

| Rivastigmine | Low | Yes | Approved | Alzheimer's Disease |

| Galantamine | Moderate | Yes | Approved | Alzheimer's Disease |

Wirkmechanismus

Icopezil exerts its effects by selectively inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain. The enhanced acetylcholine levels improve cognitive function and memory in patients with Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, where this compound binds and inhibits its activity .

Vergleich Mit ähnlichen Verbindungen

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Tacrine: An older acetylcholinesterase inhibitor with similar applications but different pharmacokinetic properties.

Heptylphysostigmine: A compound with greater potency for butyrylcholinesterase over acetylcholinesterase.

Uniqueness of Icopezil: this compound is unique due to its high selectivity and potency for acetylcholinesterase inhibition. It has shown promising results in preclinical studies, particularly in enhancing cognitive function and memory . Additionally, its structural modifications, such as fluorine substitution, have been shown to affect its binding affinity and pharmacological properties .

Biologische Aktivität

Icopezil, a compound classified as an acetylcholinesterase (AChE) inhibitor, has garnered attention in pharmacological research, particularly for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and comparative data.

Overview of this compound

- Chemical Classification : Acetylcholinesterase inhibitor

- Molecular Formula : C27H29N3O6

- CAS Registry Number : 145815-98-1

- Therapeutic Indications : Primarily investigated for Alzheimer's disease

- Development Status : Discontinued after Phase 2 trials

This compound functions by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By preventing this breakdown, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission, which is often impaired in neurodegenerative conditions like Alzheimer's disease .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on AChE. In comparative studies, it was shown to have an IC50 value that indicates its potency as an AChE inhibitor. The following table summarizes the IC50 values of this compound compared to other known AChE inhibitors:

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 0.10 - 11.10 | |

| Donepezil | 2.16 | |

| Rivastigmine | 4.4 | |

| Galantamine | 40 - 500 |

The low IC50 values suggest that this compound is a potent inhibitor compared to established drugs like Donepezil and Rivastigmine.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with the active site of AChE. These studies revealed that this compound forms several key interactions with amino acids within the active site, enhancing its inhibitory effect . The docking scores indicate a strong binding affinity, which is crucial for effective inhibition.

Case Studies and Clinical Trials

This compound was evaluated in clinical settings for its efficacy in treating Alzheimer's disease. Notably:

- Phase 2 Trials : Initial trials indicated promising results in improving cognitive function among participants with mild to moderate AD. However, these studies were ultimately discontinued due to insufficient long-term efficacy data .

Comparative Analysis with Other AChE Inhibitors

In a broader context, various AChE inhibitors have been explored for their therapeutic potential in Alzheimer's disease. The following table compares this compound with other leading compounds:

| Compound | Mechanism | Current Status |

|---|---|---|

| This compound | AChE Inhibition | Discontinued |

| Donepezil | AChE Inhibition | Approved |

| Rivastigmine | AChE Inhibition | Approved |

| Galantamine | AChE Inhibition | Approved |

While this compound showed initial promise, it did not progress beyond Phase 2 trials, unlike Donepezil and Rivastigmine, which are currently used in clinical practice.

Eigenschaften

CAS-Nummer |

145508-78-7 |

|---|---|

Molekularformel |

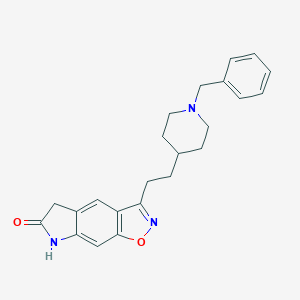

C23H25N3O2 |

Molekulargewicht |

375.5 g/mol |

IUPAC-Name |

3-[2-(1-benzylpiperidin-4-yl)ethyl]-5,7-dihydropyrrolo[3,2-f][1,2]benzoxazol-6-one |

InChI |

InChI=1S/C23H25N3O2/c27-23-13-18-12-19-20(25-28-22(19)14-21(18)24-23)7-6-16-8-10-26(11-9-16)15-17-4-2-1-3-5-17/h1-5,12,14,16H,6-11,13,15H2,(H,24,27) |

InChI-Schlüssel |

MTCMTKNMZCPKLX-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5 |

Isomerische SMILES |

C1CN(CCC1CCC2=C3C=C4CC(=O)N=C4C=C3ON2)CC5=CC=CC=C5 |

Kanonische SMILES |

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.